Cas no 2229576-07-0 (1-(2-phenoxyphenyl)prop-2-en-1-one)

1-(2-phenoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2-phenoxyphenyl)prop-2-en-1-one
- EN300-1863584
- 2229576-07-0
-
- インチ: 1S/C15H12O2/c1-2-14(16)13-10-6-7-11-15(13)17-12-8-4-3-5-9-12/h2-11H,1H2
- InChIKey: GSQAUVYKVOUNSQ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC=CC=1C(C=C)=O
計算された属性
- 精确分子量: 224.083729621g/mol
- 同位素质量: 224.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 26.3Ų
1-(2-phenoxyphenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1863584-0.05g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1863584-0.1g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1863584-2.5g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1863584-1.0g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 1g |
$1129.0 | 2023-06-01 | ||
Enamine | EN300-1863584-0.5g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1863584-10g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1863584-0.25g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1863584-10.0g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 10g |
$4852.0 | 2023-06-01 | ||
Enamine | EN300-1863584-1g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1863584-5.0g |
1-(2-phenoxyphenyl)prop-2-en-1-one |
2229576-07-0 | 5g |
$3273.0 | 2023-06-01 |
1-(2-phenoxyphenyl)prop-2-en-1-one 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
1-(2-phenoxyphenyl)prop-2-en-1-oneに関する追加情報
1-(2-phenoxyphenyl)prop-2-en-1-one: A Comprehensive Overview
The compound with CAS No. 2229576-07-0, commonly referred to as 1-(2-phenoxyphenyl)prop-2-en-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenoxyphenyl group with a propenone moiety, resulting in a molecule with intriguing chemical properties and potential applications.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 1-(2-phenoxyphenyl)prop-2-en-1-one. One such approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient in constructing the phenoxyphenyl group. This method not only enhances the purity of the compound but also reduces the overall cost of production, making it more accessible for large-scale applications.
The structural uniqueness of 1-(2-phenoxyphenyl)prop-2-en-1-one lies in its ability to exhibit both aromaticity and conjugation. The phenoxy group introduces electron-donating effects, while the propenone moiety contributes to the molecule's reactivity. This combination makes it an ideal candidate for studying electronic interactions in aromatic systems. Recent studies have demonstrated that this compound can act as a versatile building block in the synthesis of complex aromatic compounds, further expanding its utility in organic synthesis.
In terms of pharmacological applications, 1-(2-phenoxyphenyl)prop-2-en-1-one has shown promising results in preliminary bioassays. Researchers have reported that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. While further studies are required to fully understand its therapeutic potential, these findings underscore its potential as a lead compound in drug discovery.
Another area where 1-(2-phenoxyphenyl)prop-2-en-1-one has found application is in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic systems. Recent research highlights its role in enhancing the catalytic efficiency of palladium catalysts in cross-coupling reactions, making it a valuable tool in industrial chemical processes.
The environmental impact of 1-(2-phenoxyphenyl)prop-2-en-1-one is another critical area of study. As concerns about sustainability grow, researchers are increasingly focused on understanding the biodegradation pathways of such compounds. Preliminary studies suggest that this compound undergoes rapid degradation under aerobic conditions, reducing its potential environmental footprint. However, further research is needed to confirm these findings and assess its long-term ecological effects.
In conclusion, 1-(2-phenoxyphenyl)prop-2-en-1-one (CAS No. 2229576-07-0) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a key player in future research and development efforts.
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